![molecular formula C16H30O B2640613 (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol CAS No. 82562-85-4](/img/structure/B2640613.png)

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

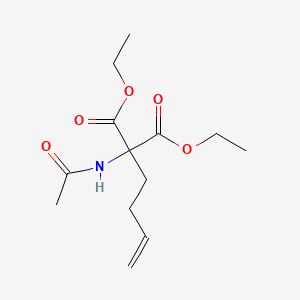

This compound is a derivative of bicyclohexyl, which is a hydrocarbon with two cyclohexane rings . The “4’-Propyl” indicates a propyl (three-carbon) substituent on the 4th carbon of one cyclohexane ring, and the “-4-methanol” indicates a hydroxyl group (-OH) attached to the 4th carbon of the other cyclohexane ring. The (trans,trans) configuration suggests that these substituents are on opposite sides of the plane of the rings .

Synthesis Analysis

The synthesis of such a compound would likely involve reactions that can introduce the propyl and hydroxyl groups to the bicyclohexyl backbone. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would consist of two cyclohexane rings with a propyl group on one and a hydroxyl group on the other. The trans configuration in cyclohexane rings typically means that the substituents are in an axial position, pointing upwards on one ring and downwards on the other .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the hydroxyl group, which is a common site of reactivity in organic molecules. The compound could potentially undergo reactions such as esterification or dehydration .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the hydroxyl group) would influence properties like solubility, melting point, boiling point, etc .Wissenschaftliche Forschungsanwendungen

1. Stereochemistry and Hydrogenation

- The study of stereochemistry, particularly in hydrogenation reactions, is a key application area. For instance, the catalytic hydrogenation of 4-t-butylmethylenecyclohexane, a compound similar in structure to (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, has been explored to produce cis- or trans-products using different catalysts. This research is crucial for understanding the selective production of specific isomers in chemical synthesis (Mitchell, 1970).

2. Conformation-Dependent Chemistry

- Compounds like cis,trans-1,1'-Bicyclohexenyl, which share structural similarities with this compound, have been studied for their unique conformation-dependent chemistry. This includes the formation of various ethers and cyclobutene derivatives in different solvents, highlighting the impact of molecular structure on chemical reactions (Saltiel & Marchand, 1991).

3. Acid-Catalysed Esterification Kinetics

- Understanding the kinetics of acid-catalysed esterification reactions involving similar compounds is another area of application. Studies have measured the rates of esterification in methanol of various cyclohexanecarboxylic acids, providing insights into the reaction mechanisms and the influence of molecular structure on reactivity (Chapman et al., 1967).

4. Configurational Effects in Ionization and Proton Transfers

- Research into the configurational effects on internal proton transfers and ion formation in stereoisomeric compounds, akin to this compound, has been conducted. This includes understanding the different behavior of cis and trans isomers in mass spectrometry, providing valuable information for analytical chemistry applications (Denekamp & Mandelbaum, 1995).

5. Stereochemistry in Organometallic Reactions

- The study of stereochemistry in organometallic reactions, such as trifluoroacetolysis and brominolysis of cyclohexyl-tin bonds, is relevant. These studies help in understanding the retention or inversion of configuration in chemical reactions, crucial for the synthesis of specific isomers in organometallic chemistry (Olszowy & Kitching, 1984).

6. Homogeneous Catalysis Using Methanol

- Methanol has been used as a hydrogen donor in homogeneously catalyzed reactions involving ruthenium and rhodium complexes. This type of research is important for developing new catalytic processes, especially for the reduction of organic substrates like ketones to alcohols (Smith & Maitlis, 1985).

7. Reduction of 4-trans-Alkylcyclohexylcarboxylic Acid

- The reduction of 4-trans-alkylcyclohexylcarboxylic acid and its ester by NaBH_4/Lewis Acid under room temperature is a significant application. This process is vital for producing intermediates in liquid crystal manufacturing, highlighting the compound's role in advanced material synthesis (Dong, 2007).

8. Detection in Environmental Samples

- The detection of isomers of (4-methylcyclohexyl)methanol, a compound structurally related to this compound, in water samples from environmental spills has been conducted. This application is crucial for environmental monitoring and understanding the impact of industrial chemicals on ecosystems (Foreman et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(4-propylcyclohexyl)cyclohexyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h13-17H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAOSSIICXVRMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002784 |

Source

|

| Record name | [4'-Propyl[1,1'-bi(cyclohexane)]-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82562-85-4 |

Source

|

| Record name | [4'-Propyl[1,1'-bi(cyclohexane)]-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2640530.png)

![N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2640532.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2640536.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2640537.png)

![3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2640543.png)

![6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2640549.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2640550.png)

![Tert-butyl 4-[4-(2-hydroxyethyl)triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2640552.png)